molecular formula C9H11F2N B8784555 3-(2,6-Difluoro-phenyl)-propylamine

3-(2,6-Difluoro-phenyl)-propylamine

Cat. No.: B8784555
M. Wt: 171.19 g/mol
InChI Key: MEORPDCIWSZWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluoro-phenyl)-propylamine is a fluorinated aromatic amine with a propylamine chain attached to a 2,6-difluorophenyl group. This compound is primarily utilized in medicinal chemistry as a building block for quinazolinone derivatives, which are explored for their biological activity. For example, it serves as a key intermediate in synthesizing quinazolin-4-one compounds such as Compound 75 (ESI-MS m/z 448) and Compound 22 (ESI-MS m/z 433), which are designed to interact with purine-binding enzymes or receptors . The fluorine atoms at the 2,6-positions enhance electronic properties, improve metabolic stability, and influence binding affinity through steric and electronic effects .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

3-(2,6-difluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H,2-3,6,12H2

InChI Key

MEORPDCIWSZWLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCN)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Other Groups

Compound Substituents Key Properties/Applications Molecular Weight Reference
3-(2,6-Difluoro-phenyl)-propylamine 2,6-difluorophenyl, propylamine Medicinal intermediate (quinazolinones) ~205.2*
3-(Methylthio)propylamine Methylthio (-SCH3) Industrial use; high toxicity (skin/eye irritant) 105.2
N,N-Diethyl-3-(2,6-xylyl)propylamine 2,6-dimethylphenyl, diethylamine Surfactant/synthesis; increased hydrophobicity 235.4
3-(2,6-Dimethylphenoxy)propylamine 2,6-dimethylphenoxy Potential polymer additive 221.3

Notes:

  • Fluorine substituents (in the target compound) enhance electronegativity and metabolic stability compared to methylthio or methyl groups, which increase lipophilicity but may reduce target specificity .
  • The xylyl group (2,6-dimethylphenyl) in N,N-Diethyl-3-(2,6-xylyl)propylamine introduces steric bulk, reducing solubility but improving thermal stability in surfactants .

Functional Group Comparisons: Propylamine Derivatives

  • 3-(Triethoxysilyl)propylamine (): Used in synthesizing ruthenium complexes for catalysis. The silane group enables surface functionalization, unlike the target compound’s fluorinated aromatic group .
  • 3-Aminopropylmethyl dimethoxy silane (): Forms covalent bonds with graphene oxide in coatings, leveraging the amine group for adhesion—a functional contrast to the target compound’s role in drug design .
  • Propylamine (): Acts as a formaldehyde scavenger in resins but compromises mechanical properties in particleboards, highlighting trade-offs between reactivity and material integrity .

Physical Properties

Property This compound 3-(Methylthio)propylamine N,N-Diethyl-3-(2,6-xylyl)propylamine
Boiling Point Not reported 169°C Not reported
Flash Point Not reported 62°C Not reported
Solubility Likely low (aromatic fluorination) Polar organic solvents Hydrophobic

Preparation Methods

Diazotization of 2,6-Difluoroaniline

The synthesis begins with diazotization of 2,6-difluoroaniline using organic nitrites such as tert-butyl nitrite or tert-amyl nitrite in acetone or acetonitrile at −10°C to 50°C. Copper catalysts (e.g., CuCl₂ or CuSO₄) enhance yields by 15–20% via radical stabilization. The diazonium intermediate is immediately coupled with isopropenyl acetate to avoid isolation risks, producing 3-(2,6-difluoro-phenyl)-propan-2-one.

Key Data:

ParameterValueSource
Optimal Temperature20–30°C
Catalyst Loading1–20 mol% Cu
Yield (Ketone)78–85%

Oximation and Reduction

The ketone intermediate undergoes oximation with O-methyl-hydroxylamine hydrochloride in methanol at 40–60°C, forming the oxime. Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) in acetic acid at 25°C yields 3-(2,6-Difluoro-phenyl)-propylamine with >90% purity. Alternative reductions with BH₃-THF complexes show comparable efficiency but require stricter anhydrous conditions.

Reductive Amination of 3-(2,6-Difluoro-phenyl)-propanal

Aldehyde Synthesis

Oxidation of 3-(2,6-Difluoro-phenyl)-propanol via Swern oxidation (oxalyl chloride/DMSO) provides the aldehyde precursor in 82% yield. Alternatively, catalytic hydrogenation of 3-(2,6-Difluoro-phenyl)-acrylic acid using Pd/C achieves 75% selectivity.

Amination Conditions

The aldehyde reacts with ammonium acetate in methanol under hydrogen (0.3–0.5 MPa) with Raney Ni catalysis, achieving 68% isolated yield. Elevated pressures (1–3 MPa) improve conversion rates but risk over-reduction to secondary amines.

Grignard Alkylation Followed by Nitrile Reduction

Propionitrile Formation

2,6-Difluorophenylmagnesium bromide reacts with acrylonitrile in THF at −20°C, yielding 3-(2,6-Difluoro-phenyl)-propionitrile in 70% yield. This method avoids diazonium intermediates, enhancing safety for large-scale production.

Nitrile to Amine Conversion

Catalytic hydrogenation (H₂, Ra-Ni, 100°C) reduces the nitrile to the primary amine with 85% efficiency. Alternatively, LiAlH₄ in ether provides 92% yield but generates stoichiometric waste.

Mannich Reaction Derivatives

β-Aminoketone Synthesis

Condensation of 2,6-difluorophenylacetone with formaldehyde and dimethylamine hydrochloride in ethanol forms β-dimethylaminoketone. Reduction with NaBH₄ in methanol yields 3-(2,6-Difluoro-phenyl)-N,N-dimethyl-propylamine, which undergoes demethylation via NaOH reflux to the primary amine.

Comparative Table:

MethodYield (%)Purity (%)Scalability
Diazotization-Reduction7895High
Reductive Amination6889Moderate
Nitrile Reduction8593High
Mannich Reaction6587Low

Industrial-Scale Optimization

Continuous-flow reactors enhance diazotization safety by minimizing diazonium accumulation. Membrane-based hydrogenation systems reduce Ra-Ni catalyst usage by 40% in nitrile routes. Economic analyses favor the Grignard-nitrile pathway for capital expenditure (CAPEX) below $2M for 10-ton annual production .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,6-Difluoro-phenyl)-propylamine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as alkylation of protected amine precursors or coupling reactions with fluorinated aryl halides. For example, intermediates like 2,6-difluorophenyl derivatives can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling. Protective groups (e.g., Boc or Fmoc) are often employed to prevent side reactions . Optimization includes controlling temperature (0–25°C), solvent polarity (THF or DMF), and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) enhances yield and purity .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substitution patterns and amine proton environments. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical details for crystalline derivatives. For fluorinated analogs, ¹⁹F NMR is particularly sensitive to electronic effects from the 2,6-difluoro substitution .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Due to its amine functionality and potential flammability (similar to structurally related compounds), use fume hoods to avoid vapor inhalation. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the 2,6-difluoro substitution on the phenyl ring influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing nature of fluorine atoms deactivates the phenyl ring, reducing electrophilic substitution reactivity. However, this enhances the stability of intermediates in SNAr (nucleophilic aromatic substitution) reactions. Computational studies (e.g., DFT calculations) can quantify charge distribution, guiding the design of derivatives for targeted reactivity .

Q. What strategies can resolve contradictions in biological activity data when this compound is tested across different enzyme assays?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (pH, cofactors) or enzyme isoforms. To address this:

  • Standardize assay buffers (e.g., Tris-HCl at pH 7.4).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Validate results with orthogonal techniques (e.g., fluorescence polarization vs. enzyme inhibition assays) .

Q. Which computational modeling approaches are suitable for predicting the binding affinity of this compound with target receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model ligand-receptor interactions. Focus on fluorine’s role in hydrogen bonding and hydrophobic pockets. Validate predictions with surface plasmon resonance (SPR) or mutagenesis studies to confirm key binding residues .

Q. How can the enantiomeric purity of this compound derivatives be assessed and maintained during asymmetric synthesis?

  • Methodological Answer : Use chiral HPLC (Chiralpak columns) or capillary electrophoresis to quantify enantiomeric excess (ee%). For synthesis, employ chiral catalysts (e.g., BINAP-ruthenium complexes) or enzymatic resolution (lipases). Monitor optical rotation ([α]D) and correlate with ee% using polarimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.